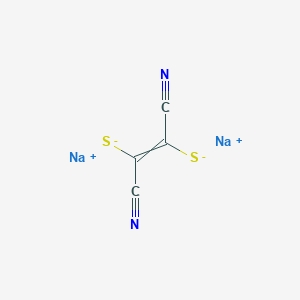
disodium dicyano(sulfanidyl)sulfanylidenemethanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
disodium dicyano(sulfanidyl)sulfanylidenemethanide is an organic compound with the molecular formula C4N2Na2S2. It is a yellow crystalline solid that is soluble in water and some organic solvents. This compound is known for its ability to act as a ligand for transition metals, making it useful in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
disodium dicyano(sulfanidyl)sulfanylidenemethanide can be synthesized through the reaction of Dimercaptomaleonitrile with sodium hydroxide. The reaction typically takes place under anhydrous conditions to prevent hydrolysis. The general reaction is as follows:
Dimercaptomaleonitrile+2NaOH→Disodium Dimercaptomaleonitrile+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting Dimercaptomaleonitrile with sodium hydroxide in a controlled environment to ensure high purity and yield. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to optimize the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
disodium dicyano(sulfanidyl)sulfanylidenemethanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
disodium dicyano(sulfanidyl)sulfanylidenemethanide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand for transition metals in coordination chemistry.
Biology: It is employed in the study of metal ion interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of disodium dicyano(sulfanidyl)sulfanylidenemethanide involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound can coordinate with metal ions, forming chelates. This property is particularly useful in chelation therapy, where the compound binds to toxic metal ions and facilitates their excretion from the body .
Comparación Con Compuestos Similares
Similar Compounds
Dimercaptosuccinic Acid: Another chelating agent used in heavy metal detoxification.
Dimercaprol: Used in the treatment of heavy metal poisoning.
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent in various applications.
Uniqueness
disodium dicyano(sulfanidyl)sulfanylidenemethanide is unique due to its high affinity for transition metals and its ability to form stable complexes. This makes it particularly effective in applications requiring strong and stable metal-ligand interactions .
Propiedades
Fórmula molecular |
C4N2Na2S2 |
|---|---|
Peso molecular |
186.2 g/mol |
Nombre IUPAC |
disodium;1,2-dicyanoethene-1,2-dithiolate |
InChI |
InChI=1S/C4H2N2S2.2Na/c5-1-3(7)4(8)2-6;;/h7-8H;;/q;2*+1/p-2 |
Clave InChI |
UIEQIOFOWZBELJ-UHFFFAOYSA-L |
SMILES |
C(#N)C(=C(C#N)[S-])[S-].[Na+].[Na+] |
SMILES canónico |
C(#N)C(=C(C#N)[S-])[S-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















